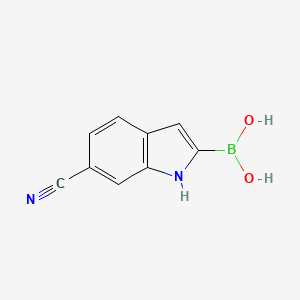

6-Cyano-1H-indole-2-boronic acid

Description

Properties

IUPAC Name |

(6-cyano-1H-indol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BN2O2/c11-5-6-1-2-7-4-9(10(13)14)12-8(7)3-6/h1-4,12-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZRRRRKSFYROR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C=C(C=C2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Cyano-1H-indole-2-boronic acid

Introduction

6-Cyano-1H-indole-2-boronic acid is a highly valuable, multi-functional chemical compound, playing a crucial role as a building block in the development of novel therapeutics and advanced materials. Its indole core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules targeting a wide range of biological pathways. The strategic placement of a cyano group at the 6-position and a boronic acid at the 2-position provides orthogonal handles for diverse chemical transformations. The electron-withdrawing nature of the cyano group modulates the electronic properties of the indole ring, while the boronic acid moiety is a versatile precursor for carbon-carbon and carbon-heteroatom bond formation, most notably through Suzuki-Miyaura cross-coupling reactions.[1][2]

This guide provides an in-depth exploration of the primary synthetic strategies for preparing this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these methods, offer detailed experimental protocols, and present a comparative analysis to aid in the selection of the most appropriate synthetic route for a given application.

Core Synthetic Strategies

The synthesis of this compound and its derivatives primarily revolves around the introduction of a boron-containing moiety at the C2 position of a pre-functionalized 6-cyanoindole scaffold. The methods can be broadly categorized into two main approaches:

-

Lithiation followed by Borylation: This classic and robust method involves the deprotonation of the C2 position of a protected 6-cyanoindole using a strong organolithium base, followed by quenching the resulting lithiated species with an electrophilic boron source.

-

Direct C-H Borylation: More modern approaches focus on the direct functionalization of the C-H bond at the C2 position using transition-metal catalysts or metal-free conditions, offering a more atom-economical and potentially milder alternative.

Strategy 1: N-Protected 6-Cyanoindole via Lithiation and Borylation

This widely employed strategy offers a reliable and scalable route to this compound. The necessity of an N-protecting group is a critical aspect of this approach. The acidic N-H proton of the indole (pKa ≈ 17) would be readily deprotonated by the strong bases used for C2-lithiation, leading to undesired side reactions and consumption of the base. Protection of the indole nitrogen, typically with groups like tert-butyloxycarbonyl (Boc) or tosyl (Ts), circumvents this issue and directs the deprotonation to the desired C2 position.

Mechanistic Rationale

The increased acidity of the C2-proton in N-protected indoles is a key factor. The protecting group enhances the kinetic acidity of the C2-proton relative to other protons on the indole ring. Upon treatment with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), the C2-proton is selectively abstracted to form a C2-lithiated indole intermediate. This highly nucleophilic species readily reacts with an electrophilic boron reagent, typically a trialkyl borate like triisopropyl borate or trimethyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the boronate ester to yield the desired boronic acid.

Experimental Protocol: Synthesis of N-Boc-6-cyano-1H-indole-2-boronic acid

This protocol outlines the synthesis starting from commercially available 6-cyanoindole.

Step 1: N-Protection of 6-Cyanoindole

-

To a stirred solution of 6-cyanoindole (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-6-cyanoindole.

Step 2: C2-Borylation

-

Dissolve N-Boc-6-cyanoindole (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield N-Boc-6-cyano-1H-indole-2-boronic acid.

Step 3: Deprotection (Optional)

If the unprotected this compound is desired, the Boc group can be removed under acidic conditions.

-

Dissolve the N-Boc protected boronic acid in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature until TLC analysis indicates complete deprotection.

-

Remove the solvent and excess acid under reduced pressure to obtain the final product.

Visualization of the Lithiation-Borylation Pathway

Caption: Workflow for the synthesis of this compound via lithiation-borylation.

Strategy 2: Direct C-H Borylation of Indoles

Direct C-H borylation has emerged as a powerful and elegant strategy for the synthesis of organoboron compounds, including indole-2-boronic acids.[3] These methods avoid the use of stoichiometric organometallic reagents and often proceed under milder conditions. Both metal-catalyzed and metal-free approaches have been developed for the C2-borylation of indoles.

Metal-Free C-H Borylation

Recent advancements have demonstrated the feasibility of metal-free C-H borylation of indoles at the C2 position.[3] One notable approach utilizes an inexpensive and readily available boron reagent, BBr₃, for the directed C-H borylation of C3-substituted indoles.[3] While this specific example focuses on C3-substituted indoles, the underlying principles of electrophilic borylation are relevant.

Another metal-free approach involves the use of highly Lewis acidic boranes, such as bis(1-methyl-ortho-carboranyl)borane, which can achieve the dearomative C2-borylation of indoles under mild, uncatalyzed conditions. However, the substrate scope for such reactions can be limited, and substitution on the indole nitrogen is often required.

Transition Metal-Catalyzed C-H Borylation

Palladium and iridium-catalyzed reactions are at the forefront of direct C-H borylation of heterocycles. While C3-borylation is often the kinetically favored pathway in electrophilic borylation of indoles, specific ligand and catalyst systems can be employed to achieve C2 selectivity.[4][5] The mechanism typically involves an electrophilic attack of a borylating agent, activated by a catalyst, on the electron-rich indole ring.

For instance, the use of NHC·boranes (N-heterocyclic carbene boranes) in the presence of iodine as a catalyst can selectively produce C2-borylated indoles.[5] Mechanistic studies suggest that this selectivity arises from a C3 to C2 boron migration under Brønsted acidic conditions, leading to the thermodynamically more stable C2-borylated product.[5]

Comparative Analysis of Synthetic Strategies

| Feature | Lithiation-Borylation | Direct C-H Borylation |

| Reagents | Strong bases (n-BuLi, LDA), cryogenic conditions (-78 °C), N-protection required. | Transition metal catalysts (Pd, Ir) or strong Lewis acids (BBr₃), often milder conditions. |

| Atom Economy | Lower, due to the use of protecting groups and stoichiometric base. | Higher, as it avoids protecting groups and stoichiometric reagents. |

| Substrate Scope | Generally broad, but sensitive functional groups may not be tolerated. | Can be highly substrate-dependent; directing groups may be necessary for regioselectivity. |

| Regioselectivity | High for C2-borylation on N-protected indoles. | Can be challenging to control (C2 vs. C3); often requires specific catalysts or directing groups.[4][6] |

| Scalability | Well-established and scalable. | May require optimization for large-scale synthesis due to catalyst cost and removal. |

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as a key coupling partner in Suzuki-Miyaura reactions.[2][7] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the C2 position of the indole and a variety of sp²-hybridized carbon atoms from aryl, vinyl, or heteroaryl halides or triflates.[8]

General Suzuki-Miyaura Coupling Protocol

-

To a reaction vessel, add this compound (1.0 eq), the desired aryl/heteroaryl halide (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Visualization of the Suzuki-Miyaura Coupling

Sources

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

6-Cyano-1H-indole-2-boronic acid chemical properties and reactivity

An In-depth Technical Guide to 6-Cyano-1H-indole-2-boronic acid: Properties, Reactivity, and Applications

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, indole-based scaffolds are cornerstones for the development of novel therapeutics and functional materials.[1] Among the vast array of functionalized indoles, this compound has emerged as a particularly valuable building block. Its unique trifunctional nature—a reactive boronic acid at the 2-position, a versatile cyano group at the 6-position, and an adaptable indole core—provides a powerful platform for generating molecular diversity.

This guide offers an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to provide a causal understanding of its chemical behavior, grounded in field-proven insights and authoritative references. We will examine its core physicochemical properties, delve into its reactivity with a focus on palladium-catalyzed cross-coupling, outline detailed experimental protocols, and discuss its strategic applications in contemporary drug discovery.

Core Chemical and Physical Properties

A comprehensive understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis. This compound is typically supplied as an off-white or yellow solid and possesses a unique combination of features that dictate its handling, stability, and reactivity.[2][3]

Structural and Physicochemical Data

The inherent properties of this molecule are summarized below. The boronic acid moiety is a Lewis acid, capable of forming a tetrahedral boronate species in the presence of a Lewis base, a property central to its reactivity and biological interactions.[4] The electron-withdrawing nature of the cyano group at the 6-position influences the electronic character of the entire indole ring system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1286777-08-9 | [2][5] |

| Molecular Formula | C₉H₇BN₂O₂ | [2] |

| Molecular Weight | 185.98 g/mol | |

| Appearance | Off-White to Yellow Solid | [2] |

| Purity | Typically ≥96% | [2] |

| InChI Key | NGZRRRRKSFYROR-UHFFFAOYSA-N | [2] |

Stability, Storage, and Handling

As with many boronic acids, stability is a key consideration for ensuring reproducible results. Boronic acids can undergo protodeboronation (loss of the boronic acid group) under harsh acidic or basic conditions or undergo trimerization to form boroxines upon dehydration.

-

Stability : The compound is generally stable under normal laboratory conditions.[6] However, prolonged exposure to heat or moisture can lead to degradation. The N-H of the indole can be acidic and may participate in intermolecular interactions or reactions under basic conditions.

-

Storage : For optimal shelf-life, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (0-8°C).[3] This minimizes both oxidation and dehydration.

-

Handling : Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.[6] The compound is classified as an irritant, causing skin and serious eye irritation.[6] It may also cause respiratory irritation, so handling should occur in a well-ventilated area or a fume hood to avoid inhalation of dust.[6]

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of the boronic acid group, primarily its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][7] This reaction is one of the most robust and widely used methods for forming C-C bonds in modern organic synthesis.[8]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like our indole-2-boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.[7] This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of reactants.[1]

The choice of catalyst, ligand, base, and solvent is critical for success, particularly with nitrogen-containing heterocycles like indoles, which can sometimes inhibit catalyst activity.[9]

Causality Behind Reagent Choice:

-

Palladium Source : A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, it is often more efficient to generate Pd(0) in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or from advanced precatalysts that are designed for high activity and stability.[7][9]

-

Ligand : The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates like N-H indoles, electron-rich and bulky phosphine ligands such as SPhos and XPhos are often superior, as they promote the oxidative addition step and facilitate the reductive elimination step.[9]

-

Base : The base is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[10] Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used. K₃PO₄ is often effective for coupling N-H containing heterocycles.[9]

-

Solvent : A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typical. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The generally accepted mechanism proceeds through three main stages.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are representative and should be adapted based on the specific substrate and laboratory equipment.

Representative Synthesis of this compound

The synthesis of indole-2-boronic acids often proceeds via a directed ortho-metalation strategy on an N-protected indole, followed by quenching with a borate ester.[11] The N-H proton is acidic and must be protected (e.g., with a Boc group) to direct lithiation to the C2 position.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 1286777-08-9 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1286777-08-9|this compound|BLD Pharm [bldpharm.com]

- 6. fishersci.com [fishersci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. 5-CYANO-1H-INDOLE-2-BORONIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Solubility Parameters of 6-Cyano-1H-indole-2-boronic acid

This guide provides a comprehensive technical overview of the solubility parameters of 6-Cyano-1H-indole-2-boronic acid, a key building block in contemporary drug discovery and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical methodologies for determining and applying the solubility characteristics of this compound. Our focus is on providing actionable insights and robust experimental protocols to empower your research and development endeavors.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring a reactive boronic acid moiety and a cyano-substituted indole scaffold. This unique combination makes it a valuable intermediate in the synthesis of a diverse range of biologically active compounds and functional materials. The boronic acid group is a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, while the indole core is a prevalent motif in numerous pharmaceuticals. The cyano group, an electron-withdrawing substituent, significantly influences the electronic properties and, consequently, the reactivity and physicochemical characteristics of the molecule, including its solubility.

A thorough understanding of the solubility of this compound is paramount for its effective utilization in synthetic chemistry, formulation development, and biological assays. Solubility dictates the choice of reaction solvents, purification methods, and the bioavailability of any resulting therapeutic agents. This guide will equip you with the knowledge to predict, measure, and modulate the solubility of this important compound.

Physicochemical Properties: The Foundation of Solubility

| Property | Estimated Value/Information | Source/Justification |

| Molecular Formula | C₉H₇BN₂O₂ | [1] |

| Molecular Weight | 185.98 g/mol | [1] |

| Physical Form | Off-white to light yellow solid | [1] |

| logP (XLogP3) | ~1.5 - 2.0 | Estimated based on the value for the closely related 6-cyano-1H-indole-2-carboxylic acid. The boronic acid group is generally more polar than a carboxylic acid, suggesting a potentially lower logP. |

| pKa | ~7.5 - 8.5 | Arylboronic acids typically have pKa values in the range of 8-10. The electron-withdrawing cyano group on the indole ring is expected to lower the pKa of the boronic acid moiety compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[2][3] |

Causality Behind the Properties:

-

The indole nucleus provides a degree of lipophilicity, while the boronic acid and cyano groups introduce polarity and hydrogen bonding capabilities.

-

The logP value suggests a moderate lipophilicity, indicating that the compound will likely exhibit limited solubility in both highly polar (like water) and very non-polar (like alkanes) solvents, with better solubility in solvents of intermediate polarity.

-

The estimated pKa indicates that this compound is a weak acid. Its solubility in aqueous media will, therefore, be highly pH-dependent. At pH values above its pKa, the boronic acid will deprotonate to form the more soluble boronate anion.

Theoretical Prediction of Solubility: Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameters (HSP) provide a powerful theoretical framework for predicting the solubility of a solute in a given solvent. The principle is based on the concept that "like dissolves like," where the total cohesive energy of a substance is divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be represented as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be miscible.

Determining the Hansen Solubility Parameters for this compound

As specific HSP values for this compound are not published, they must be determined experimentally. The following protocol outlines a robust method for this determination.

Experimental Protocol: Determination of Hansen Solubility Parameters

Objective: To determine the δD, δP, and δH values for this compound.

Materials:

-

This compound

-

A set of 20-30 solvents with known HSP values, covering a wide range of polarities and hydrogen bonding capabilities.

-

Small, sealed vials (e.g., 2 mL glass vials with PTFE-lined caps)

-

Vortex mixer

-

Temperature-controlled shaker or incubator

-

Analytical balance

Methodology:

-

Solvent Selection: Choose a diverse set of solvents with known HSPs. A good selection will include alkanes, aromatic hydrocarbons, chlorinated solvents, ketones, esters, ethers, alcohols, and polar aprotic solvents.

-

Sample Preparation:

-

Accurately weigh a small amount of this compound (e.g., 10 mg) into each vial.

-

Add a fixed volume of each solvent (e.g., 1 mL) to the respective vials.

-

-

Equilibration:

-

Securely cap the vials.

-

Vortex each vial for 1-2 minutes to ensure initial dispersion.

-

Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C) for 24 hours to allow the system to reach equilibrium. The extended equilibration time is crucial for poorly soluble compounds.

-

-

Solubility Assessment:

-

After equilibration, visually inspect each vial.

-

Classify the solubility of the compound in each solvent as either "good" (completely dissolved) or "bad" (partially or not dissolved). A binary classification is the simplest approach for HSP determination.

-

-

Data Analysis:

-

Input the list of solvents and their known HSP values (δD, δP, δH) into a specialized software package like HSPiP (Hansen Solubility Parameters in Practice).

-

For each solvent, assign a score of 1 for "good" solubility and 0 for "bad" solubility.

-

The software will then calculate the HSP sphere for this compound. The center of this sphere represents the HSP values (δD, δP, δH) of the compound, and the radius (R₀) represents the interaction radius. Solvents that fall within this sphere are predicted to be good solvents.

-

Self-Validating System: The robustness of this protocol lies in the use of a large and diverse set of solvents. A well-defined solubility sphere with a clear distinction between "good" and "bad" solvents provides confidence in the determined HSP values. If the results are ambiguous, it may be necessary to test additional solvents to refine the sphere.

Diagram of the HSP Determination Workflow:

Caption: Workflow for the experimental determination of Hansen Solubility Parameters.

Experimental Determination of Solubility: The Shake-Flask Method

While theoretical predictions are valuable, experimental determination of solubility provides definitive data. The gold-standard for determining the equilibrium solubility of poorly soluble compounds is the shake-flask method.

Experimental Protocol: Shake-Flask Solubility Measurement

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, phosphate buffer pH 7.4, ethanol, acetonitrile)

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for low analyte binding)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. "Excess" means that a visible amount of solid remains undissolved.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.

-

Self-Validating Step: To confirm equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours). The solubility value should be constant across the later time points.

-

-

Phase Separation:

-

Allow the suspension to settle for a short period.

-

To remove undissolved solid, centrifuge a portion of the suspension at high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining particulates. Causality: Filtration is a critical step to prevent solid particles from artificially inflating the measured concentration. The filter material should be validated for low compound binding.

-

Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility by back-calculating from the measured concentration of the diluted sample.

-

Diagram of the Shake-Flask Method Workflow:

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Factors Affecting the Solubility of this compound

Several factors can significantly influence the solubility of this compound. Understanding these factors is crucial for controlling its behavior in various applications.

-

pH: As a weak acid, the solubility of this compound in aqueous media is expected to increase significantly at pH values above its pKa due to the formation of the more polar boronate anion.

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solids, solubility increases with temperature. However, this must be determined experimentally.

-

Solvent Polarity: Based on its structure, the compound is expected to have optimal solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone) and lower alcohols (e.g., ethanol, methanol), where a balance of polar and non-polar interactions can be achieved.

-

Formation of Boroxines: Boronic acids are known to reversibly dehydrate to form cyclic anhydrides called boroxines. Boroxines are generally less polar and may have different solubility profiles than the corresponding boronic acid. This equilibrium can be influenced by the solvent and the presence of water.

-

Presence of Diols: Boronic acids can form reversible covalent complexes with diols (e.g., sugars, glycerol). This complexation can significantly increase the aqueous solubility of the boronic acid.[4]

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. For this compound and related cyano-substituted indoles, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]

-

Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

-

Hazardous Decomposition Products: Upon combustion, this compound may release toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide.[5][7]

-

First Aid:

Always consult the most recent Material Safety Data Sheet (MSDS) for the specific compound before handling.[4][5][6][7][8][9][10]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility parameters of this compound. While specific experimental data for this compound is sparse, the theoretical principles of Hansen Solubility Parameters and the robust experimental protocol of the shake-flask method offer a clear path to characterizing its solubility profile. By understanding the interplay of its physicochemical properties and the external factors that influence its solubility, researchers can optimize its use in synthesis, formulation, and biological applications, thereby accelerating innovation in drug discovery and materials science.

References

-

Ferreira, M. J., et al. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 25(18), 4266. [Link]

-

Indole Detection Reagent - Safety Data Sheet. (n.d.). [Link]

-

Junsei Chemical Co., Ltd. (n.d.). Safety Data Sheet - Phenylboronic acid. [Link]

- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402–408.

-

Chtchigrovsky, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(18), 3329. [Link]

-

Adamczyk-Woźniak, A., et al. (2020). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 25(11), 2551. [Link]

-

Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(7), 937-950. [Link]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... [Link]

-

Adamczyk-Woźniak, A., et al. (2020). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC. [Link]

-

ResearchGate. (n.d.). Selected boronic acids and their pKa values. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction | MDPI [mdpi.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. edvotek.com [edvotek.com]

- 10. junsei.co.jp [junsei.co.jp]

An In-Depth Technical Guide to the Spectral Data of 6-Cyano-1H-indole-2-boronic acid

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 6-Cyano-1H-indole-2-boronic acid (CAS No. 1286777-08-9), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed, expert-level prediction and interpretation of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The analysis is grounded in the fundamental principles of spectroscopy and is supported by a comparative study of structurally related analogues, including 6-cyanoindole and indole-2-carboxylic acid. This guide is intended to serve as a valuable resource for scientists involved in the synthesis, characterization, and application of novel indole derivatives, providing a robust framework for spectral interpretation and quality control.

Introduction: The Importance of Spectral Characterization

This compound is a bifunctional molecule that combines the privileged indole scaffold with the versatile boronic acid moiety. The indole ring is a cornerstone in numerous biologically active compounds, while the boronic acid group is widely utilized in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and as a pharmacophore that can form reversible covalent bonds with biological targets. The cyano group at the 6-position acts as a potent electron-withdrawing group, modulating the electronic properties of the indole ring system.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of a molecule's structure. This guide explains the causal relationships between the structure of this compound and its predicted spectral features, offering a self-validating system for researchers to anticipate and interpret their own experimental data.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. The predicted chemical shifts (δ) for this compound are presented in Table 1. These predictions are based on the known effects of substituents on the indole ring and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |

| N-H | ~12.0 - 12.5 | broad singlet | - | The N-H proton of the indole ring is acidic and its chemical shift is solvent and concentration-dependent. In DMSO-d₆, it typically appears as a broad singlet at a downfield position due to hydrogen bonding with the solvent. |

| H-3 | ~7.0 - 7.2 | singlet | - | The H-3 proton is on the pyrrole ring and adjacent to the boronic acid group. Its chemical shift is influenced by the electron-donating nitrogen and the anisotropic effect of the boronic acid, appearing as a singlet. |

| H-4 | ~7.8 - 8.0 | doublet | J ≈ 8.0 - 8.5 | H-4 is ortho to the electron-withdrawing cyano group at C-6, leading to a downfield shift. It will appear as a doublet due to coupling with H-5. |

| H-5 | ~7.4 - 7.6 | doublet | J ≈ 8.0 - 8.5 | H-5 is meta to the cyano group and will be coupled to H-4, resulting in a doublet. Its chemical shift will be less downfield than H-4. |

| H-7 | ~8.1 - 8.3 | singlet | - | H-7 is adjacent to the electron-donating nitrogen and ortho to the cyano group, resulting in a significant downfield shift. It is expected to appear as a singlet or a very narrow doublet due to a small meta-coupling to H-5. |

| B(OH)₂ | ~8.0 - 8.5 | broad singlet | - | The protons of the boronic acid hydroxyl groups are acidic and exchangeable. They typically appear as a broad singlet, and their chemical shift is highly dependent on solvent, concentration, and water content. |

Causality in ¹H NMR Predictions

The electron-withdrawing nature of the cyano group at the C-6 position significantly influences the chemical shifts of the protons on the benzene portion of the indole ring. This effect is most pronounced for the ortho (H-7) and para (H-4) protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted indole. The boronic acid at C-2 will primarily affect the adjacent H-3 proton.

Experimental Protocol for ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is crucial for validating these predictions.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of many organic compounds and its ability to slow down the exchange of N-H and O-H protons, often allowing for their observation.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Integrate the signals to determine the relative number of protons.

Visualization of the NMR Workflow

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~135 - 140 | The carbon bearing the boronic acid group will be significantly deshielded. Its signal may be broad due to quadrupolar relaxation of the adjacent boron atom. |

| C-3 | ~105 - 110 | C-3 is adjacent to the electron-donating nitrogen and is typically found at a relatively upfield position for an aromatic carbon. |

| C-3a | ~138 - 142 | This is a quaternary carbon at the ring junction, and its chemical shift is influenced by both rings. |

| C-4 | ~122 - 125 | This carbon is para to the electron-withdrawing cyano group, leading to a downfield shift. |

| C-5 | ~120 - 123 | C-5 is meta to the cyano group and its chemical shift will be less affected. |

| C-6 | ~105 - 110 | The carbon directly attached to the electron-withdrawing cyano group is expected to be significantly deshielded, however, in some indole systems, this position can be shielded. For 6-cyanoindole, the C-6 resonance is observed around 107 ppm. |

| C-7 | ~128 - 132 | C-7 is ortho to the cyano group and adjacent to the nitrogen, resulting in a downfield shift. |

| C-7a | ~128 - 132 | This quaternary carbon is part of the ring junction and adjacent to the nitrogen atom. |

| CN | ~118 - 122 | The nitrile carbon typically resonates in this region. |

Rationale for ¹³C NMR Predictions

The chemical shifts of the carbon atoms in the indole ring are influenced by the electronegativity of the nitrogen atom and the mesomeric and inductive effects of the substituents. The boronic acid group at C-2 will cause a downfield shift for this carbon. The electron-withdrawing cyano group at C-6 will have a significant impact on the chemical shifts of the carbons in the benzene ring, particularly C-4, C-5, C-6, and C-7.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: A high-field NMR spectrometer with a broadband probe is required.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This will result in a spectrum where each unique carbon atom appears as a singlet.

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

-

Data Processing: Similar to ¹H NMR, the data is processed using a Fourier transform and phasing.

Predicted Infrared (IR) Spectrum

The IR spectrum provides information about the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed in Table 3.

Table 3: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

| ~3400 - 3200 | Strong, Broad | O-H stretch (boronic acid) | The O-H stretching of the boronic acid group will appear as a broad band due to hydrogen bonding. |

| ~3350 - 3300 | Medium | N-H stretch (indole) | The N-H stretching of the indole ring is a characteristic absorption. |

| ~3100 - 3000 | Medium | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the aromatic indole ring. |

| ~2230 - 2220 | Strong, Sharp | C≡N stretch (nitrile) | The nitrile group has a very characteristic and strong absorption in this region. |

| ~1620 - 1450 | Medium-Strong | Aromatic C=C skeletal vibrations | These absorptions are characteristic of the indole ring system. |

| ~1350 - 1300 | Strong | B-O stretch (boronic acid) | The stretching vibration of the boron-oxygen bond is a key feature of boronic acids. |

| ~880 - 800 | Strong | Aromatic C-H out-of-plane bend | The pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The spectrum of the solid material can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded first.

-

The sample is then placed on the crystal, and the sample spectrum is recorded.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

Visualization of the IR Analysis Workflow

Indole Boronic Acids: A Cornerstone of Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Consequently, the development of efficient and versatile methods for the functionalization of the indole ring is a central theme in contemporary organic chemistry. Among the vast arsenal of synthetic tools available, indole boronic acids and their derivatives have emerged as exceptionally valuable building blocks. Their inherent stability, low toxicity, and remarkable versatility in carbon-carbon and carbon-heteroatom bond formation have established them as indispensable reagents in both academic and industrial laboratories.[1][2][4][5]

This guide provides a comprehensive overview of indole boronic acids, intended for researchers and professionals engaged in organic synthesis and drug development. We will delve into the core principles of their synthesis, explore their key properties and handling considerations, and showcase their profound impact on modern synthetic strategies, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.

The Synthesis of Indole Boronic Acids: An Evolving Landscape

The accessibility of indole boronic acids is paramount to their widespread use. Synthetic strategies have evolved from classical organometallic approaches to highly efficient and regioselective catalytic methods, broadening the scope of available structures.

Traditional Approaches: Halogen-Metal Exchange

The archetypal method for preparing indole boronic acids involves a halogen-metal exchange reaction on a pre-functionalized haloindole, followed by quenching with a boron electrophile, typically a trialkyl borate.[1][2] This approach, while robust, necessitates the synthesis of the corresponding haloindole and the use of cryogenic temperatures and pyrophoric reagents like n-butyllithium.

Typical Experimental Protocol: Synthesis of Indole-3-boronic Acid via Halogen-Metal Exchange [2]

-

Preparation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of 3-bromoindole (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Deprotonation/Lithiated Intermediate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, typically 2.1 equiv) dropwise via syringe. The first equivalent deprotonates the indole N-H, while the second performs the halogen-lithium exchange.

-

Borylation: After stirring for 30-60 minutes at -78 °C, add triisopropyl borate (B(OiPr)₃, ~1.5 equiv) dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: Quench the reaction by the slow addition of aqueous HCl (e.g., 1 M) or saturated aqueous ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is often purified by recrystallization or silica gel column chromatography to afford the desired indole-3-boronic acid.

Modern Catalytic Strategies: The Rise of C-H Borylation

Direct C-H activation and borylation have revolutionized the synthesis of aryl and heteroaryl boronic acids, and indoles are no exception.[2] These methods offer superior atom economy by avoiding the pre-installation of a halogen. The primary challenge lies in controlling the regioselectivity, as the indole ring possesses multiple C-H bonds with varying reactivity.[2]

Transition metals such as iridium, rhodium, palladium, and ruthenium are at the forefront of this field.[2][6] Iridium-catalyzed reactions, pioneered by Hartwig and others, are particularly effective for the direct borylation of arenes and heteroarenes using bis(pinacolato)diboron (B₂pin₂).[2] The choice of catalyst, ligand, and directing group can steer the borylation to different positions on the indole core (C2, C3, C4, C7, etc.).[7]

| Catalyst System | Boron Source | Typical Regioselectivity | Key Features |

| [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | C3 (for N-protected) | Mild conditions, high functional group tolerance.[2] |

| Rh(I) complexes | B₂pin₂ / HBpin | C2, C7 | Often requires a directing group for high selectivity.[2] |

| Pt complexes | B₂pin₂ | C2 | High selectivity for the C2 position.[2] |

| Pd(OAc)₂ | B₂pin₂ | C2 | Oxidative C-H activation pathway.[6] |

| Metal-Free (e.g., B(C₆F₅)₃) | Catecholborane | C3 | Electrophilic borylation of electron-rich indoles.[8] |

Table 1. Comparative overview of selected catalytic systems for indole C-H borylation.

Caption: Key synthetic routes to indole boronic acids and esters.

Physicochemical Properties, Stability, and Handling

A key advantage of indole boronic acids is their general stability, especially when compared to more reactive organometallic counterparts like organolithiums or Grignard reagents.[1][4] They are typically crystalline solids that are stable to air and moisture, facilitating their handling and storage.

However, it is crucial to recognize that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines .[9] This is a reversible equilibrium, and the presence of boroxine does not typically impede reactivity in cross-coupling reactions, as it readily hydrolyzes back to the monomeric boronic acid under the aqueous basic conditions of the reaction.

The Critical Role of Nitrogen Protection

The indole nitrogen is nucleophilic and its proton is acidic (pKa ≈ 17). In many synthetic transformations, particularly those involving strong bases or organometallic intermediates, protection of the N-H group is essential.[10] N-protection prevents unwanted side reactions and can be used strategically to direct regioselectivity, for instance, in lithiation reactions.[10] The choice of protecting group can also significantly influence the outcome of subsequent reactions like Suzuki-Miyaura couplings.[11]

| Protecting Group | Abbreviation | Introduction Reagent(s) | Removal Conditions | Key Characteristics |

| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | TFA; or thermal | Electron-withdrawing, easily removed, but can be labile.[12] |

| Benzenesulfonyl | Bes | PhSO₂Cl, Base | Strong base (e.g., NaOH) or reductive conditions | Robust, strongly electron-withdrawing.[12] |

| p-Toluenesulfonyl | Tosyl (Ts) | TsCl, Base | Strong base or reducing agents | Similar to Bes, very common, but removal can be harsh.[11] |

| [2-(Trimethylsilyl)ethoxy]methyl | SEM | SEMCl, NaH | Fluoride source (e.g., TBAF), acid | Stable to a wide range of conditions, removed selectively.[13] |

Table 2. Common N-Protecting groups for indoles in organic synthesis.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

Indole boronic acids are most celebrated for their role as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, forming the bedrock of modern biaryl and heteroaryl synthesis.[14][15] The reaction is prized for its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of catalysts and coupling partners.[16]

The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl halide) to form a Pd(II) complex.

-

Transmetalation: The organoboron species (activated by a base) transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Practical Implementation and Protocol

The operational simplicity of the Suzuki-Miyaura reaction is one of its greatest assets. A typical procedure involves combining the haloindole (or indole boronic acid), the boronic acid partner (or halo-partner), a palladium catalyst, a ligand, a base, and a solvent system.

General Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-Boc-indole

-

Reagent Setup: In a reaction vessel (e.g., a microwave vial or Schlenk flask), combine 5-bromo-1-Boc-indole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a more active pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos).[17][18]

-

Solvent Addition: Add a degassed solvent mixture. Common systems include dioxane/water, toluene/water, or DMF/water.

-

Reaction: Seal the vessel and heat the mixture with stirring (typically 80-110 °C) for the required time (2-24 hours). Reaction progress can be monitored by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography to yield the 5-aryl-1-Boc-indole.

Applications in Medicinal Chemistry and Drug Discovery

The indole motif is a cornerstone of medicinal chemistry, appearing in drugs targeting a vast range of diseases.[2] Indole boronic acids provide a direct and powerful route to rapidly diversify the indole core, enabling the exploration of structure-activity relationships (SAR). They are used to synthesize inhibitors of enzymes like matrix metalloproteinase-13 (MMP-13) for arthritis treatment and to create substituted pyrimidines that act as tubulin polymerization inhibitors for cancer therapy.[19] The broader field of boronic acids in medicine has been validated by the success of drugs like the proteasome inhibitor Bortezomib, sparking significant interest in boron-containing compounds as pharmacophores.[20][21][22]

Conclusion and Future Outlook

Indole boronic acids have transitioned from niche reagents to fundamental building blocks in organic synthesis. Their stability, ease of handling, and exceptional utility in the Suzuki-Miyaura coupling have cemented their role in the synthesis of complex molecules. The ongoing development of novel, highly regioselective C-H borylation techniques continues to expand the toolkit available to chemists, promising even more efficient and sustainable routes to these invaluable compounds. For researchers in drug discovery and materials science, a deep understanding of the synthesis and reactivity of indole boronic acids is not just beneficial—it is essential for innovation.

References

-

Cubiňák, M., Edlová, T., Polák, P., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link][1]

-

Čubiňák, M., Edlová, T., Polák, P., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. PMC - NIH. [Link][2]

-

Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences. [Link][6]

-

Tobrman, T., et al. (2019). Indolylboronic Acids: Preparation and Applications. PubMed. [Link][4]

-

Don-Sik, K., et al. (n.d.). Ru-Catalysed C–H Arylation of Indoles and Pyrroles with Boronic Acids: Scope and Mechanistic Studies. PMC - NIH. [Link][3]

-

ResearchGate. (2019). (PDF) Indolylboronic Acids: Preparation and Applications. [Link][5]

-

ResearchGate. (n.d.). Indole-Boronic Acid Coupling Development. [Link][23]

-

ResearchGate. (n.d.). The synthesis of indolylboronic acids or esters via the cyclization of substituted anilines. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access. [Link][17]

-

Wang, Q., et al. (2017). Boronic Acid Accelerated Three-Component Reaction for the Synthesis of α-Sulfanyl-Substituted Indole-3-acetic Acids. Organic Letters. [Link][24]

-

Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. PMC - NIH. [Link][25]

-

Cuesta, J., et al. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. ARKIVOC. [Link][10]

-

López-Cervantes, J., et al. (2024). Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications. MDPI. [Link][26]

-

Jensen, J., & Skrydstrup, T. (2012). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. [Link][11]

-

ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link][18]

-

Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link][13]

-

ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? [Link][12]

-

Kumar, R., et al. (2023). Metal-free C–H Borylation and Hydroboration of Indoles. ACS Omega. [Link][8]

-

ResearchGate. (n.d.). Synthesis of indole 3-boronic esters via borylation during cyclization. [Link][27]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][14]

-

C&EN Global Enterprise. (n.d.). Molecular-editing reaction expands indoles with nitrogen. [Link][28]

-

ResearchGate. (n.d.). a) Chemical and b) X‐ray structure of triphenylboroxine ⋅ 7‐azaindole. [Link][9]

-

Royal Society of Chemistry. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic & Biomolecular Chemistry. [Link][16]

-

ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link][15]

-

Royal Society of Chemistry. (n.d.). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. [Link][20]

-

Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link][21]

-

ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link][22]

-

ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link][29]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ru-Catalysed C–H Arylation of Indoles and Pyrroles with Boronic Acids: Scope and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.org [mdpi.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 5-Indolylboronic acid | 144104-59-6 [chemicalbook.com]

- 20. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 21. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications | MDPI [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. chemrxiv.org [chemrxiv.org]

CAS number 1286777-08-9 properties and handling

An In-depth Technical Guide to the ALK/ROS1 Inhibitor Lorlatinib (PF-06463922)

Introduction

In the landscape of targeted cancer therapy, the development of potent and specific kinase inhibitors has revolutionized treatment paradigms for various malignancies. Lorlatinib (formerly PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, stands as a significant advancement in this field. It was designed to overcome resistance to earlier-generation ALK inhibitors and to effectively penetrate the blood-brain barrier, a common site of metastasis for ALK-rearranged non-small cell lung cancer (NSCLC). This guide provides a comprehensive technical overview of Lorlatinib, including its physicochemical properties, mechanism of action, handling and storage protocols, and key experimental methodologies for researchers and drug development professionals. While the initial inquiry referenced CAS number 1286777-08-9, this corresponds to 6-Cyano-1H-indole-2-boronic acid, a chemical building block. The core focus of this guide is on the complex and clinically significant molecule, Lorlatinib (CAS: 1454846-35-5), which represents a pinnacle of medicinal chemistry efforts in this area.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value |

| CAS Number | 1454846-35-5[1] |

| Synonyms | PF-06463922, Lorlatinib[1][2] |

| Molecular Formula | C₂₁H₁₉FN₆O₂[1] |

| Molecular Weight | 406.4 g/mol [1] |

| Appearance | Crystalline solid[1] |

| Purity | ≥98%[1] |

| Solubility | DMF: 5 mg/mL, DMSO: 5 mg/mL, Ethanol: 1 mg/mL, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[1] |

| SMILES | FC1=CC=C(C(N(C)CC2=NN(C)C(C#N)=C32)=O)C(OC4=C(N)N=CC3=C4)=C1[1] |

| InChI | InChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1[1] |

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.[3][4]

-

Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or aerosols.[3]

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[3]

-

Handling: Do not handle broken packages without protective equipment.[5]

Storage Conditions:

-

Temperature: For long-term stability, Lorlatinib should be stored in a freezer at -20°C in an inert atmosphere.[6]

-

Container: Keep the container tightly sealed to prevent moisture and air exposure.

-

Incompatibilities: Avoid strong oxidizing agents.[4]

Mechanism of Action and Biological Activity

Lorlatinib is a potent, ATP-competitive inhibitor of ALK and ROS1 kinases.[1][2] Its macrocyclic structure contributes to its high affinity and specificity.

Key Features:

-

Potency: It exhibits sub-nanomolar inhibitory activity against wild-type ALK (Ki < 0.07 nM) and ROS1 (Ki = 0.7 nM).[1]

-

Broad-Spectrum Activity: Lorlatinib is highly effective against a wide range of known ALK resistance mutations, including the gatekeeper mutation L1196M (Ki < 0.02 nM) and the highly resistant G1202R mutation.[2][7][8]

-

Blood-Brain Barrier Penetration: A critical feature of Lorlatinib is its ability to penetrate the blood-brain barrier, enabling it to target brain metastases.[1][7][8]

-

Selectivity: It demonstrates high selectivity for ALK and ROS1 over other kinases.[7]

The mechanism of action involves the binding of Lorlatinib to the ATP-binding pocket of ALK or ROS1, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting tumor cell proliferation and survival.

Caption: Mechanism of action of Lorlatinib.

Experimental Protocols

The following are representative protocols for in vitro and in vivo evaluation of Lorlatinib.

In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of Lorlatinib against ALK or ROS1 kinase.

Materials:

-

Recombinant human ALK or ROS1 kinase

-

ATP

-

Kinase buffer

-

Substrate peptide

-

Lorlatinib (serially diluted)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare serial dilutions of Lorlatinib in DMSO.

-

In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

-

Add the diluted Lorlatinib or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for the specified time.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: In Vitro Kinase Inhibition Assay Workflow.

In Vivo Xenograft Model

This protocol describes a general workflow for evaluating the antitumor efficacy of Lorlatinib in a mouse xenograft model.[7]

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line expressing ALK or ROS1 fusion protein

-

Lorlatinib formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Inject the cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Lorlatinib or vehicle control orally at the desired dose and schedule.

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics).

-

Analyze the data to determine tumor growth inhibition.

Caption: In Vivo Xenograft Study Workflow.

Conclusion

Lorlatinib (PF-06463922) is a powerful tool for both basic research and clinical applications in the context of ALK- and ROS1-driven cancers. Its well-characterized properties, potent and broad-spectrum activity, and ability to overcome resistance and penetrate the central nervous system make it a subject of ongoing investigation and a valuable therapeutic agent. Adherence to proper handling and experimental protocols is essential for obtaining reliable and reproducible results in the study of this important kinase inhibitor.

References

-

Zou, H. Y., et al. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. Cancer Cell, 28(1), 70-81. [Link]

-

Zou, H. Y., et al. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences, 112(11), 3493-3498. [Link]

-

Arctom. CAS NO. 1286777-08-9 | 6-Cyano-1H-indole-2-boronic ... [Link]

-

Metzger McGuire. Safety Data Sheet. [Link]

-

OpenText Authentication Service. SAFETY DATA SHEET. [Link]

-

Lyreco Group. SAFETY DATA SHEET Utility Range 200ml Invertible Flammable Sprayduster. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. metzgermcguire.com [metzgermcguire.com]

- 4. prod.sd02.cloud.opentext.com [prod.sd02.cloud.opentext.com]

- 5. cdn-s1.lyreco.com [cdn-s1.lyreco.com]

- 6. 1286777-08-9|this compound|BLD Pharm [bldpharm.com]

- 7. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. axonmedchem.com [axonmedchem.com]

An In-Depth Technical Guide to the Theoretical Electronic Effects of the 6-Cyano Group in Heterocyclic Scaffolds

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The introduction of a cyano (-C≡N) group at the 6-position of heterocyclic scaffolds is a powerful and widely employed strategy in medicinal chemistry. This functional group, far from being a simple substituent, exerts profound electronic effects that modulate a molecule's physicochemical properties, reactivity, and ultimately, its biological activity. Understanding these effects from a theoretical and computational standpoint is crucial for rational drug design. This guide provides an in-depth exploration of the electronic influence of the 6-cyano group, detailing its fundamental inductive and resonance effects. It presents a practical guide to leveraging modern computational chemistry techniques—such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping—to predict and rationalize the impact of this unique pharmacophore. By explaining the causality behind these electronic perturbations, this document aims to equip researchers with the theoretical framework necessary to harness the full potential of the 6-cyano group in the development of novel therapeutics.

Part 1: The Strategic Importance of the 6-Cyano Group in Medicinal Chemistry

The cyano group is a prevalent feature in numerous approved pharmaceuticals, valued for its unique combination of electronic properties, metabolic stability, and ability to participate in crucial drug-receptor interactions.[1][2] When appended to a six-membered heterocyclic ring, such as pyridine or pyrimidine, its position is of paramount importance. Placing the cyano group at the 6-position (adjacent to the heteroatom in pyridines) creates a distinct electronic environment that can be exploited to fine-tune molecular properties.

The linear geometry and compact size of the cyano group minimize steric hindrance, while its powerful electron-withdrawing nature can drastically alter the electron density distribution across the entire heterocyclic system.[3][4] This electronic modulation is not a localized phenomenon; it influences the ring's basicity, the reactivity of other substituents, and the molecule's interaction with biological targets.[5][6]

Part 2: Fundamental Electronic Properties of the Cyano Group

The electronic influence of the cyano group is a combination of two primary mechanisms: the inductive effect (-I) and the resonance effect (-M).

Inductive and Resonance Effects

The cyano group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond.[3]

-

Inductive Effect (-I): The electronegative nitrogen atom pulls electron density through the sigma (σ) bonds. This effect is strongest at the point of attachment and diminishes with distance, but it effectively lowers the electron density on the adjacent ring carbon.

-

Resonance Effect (-M): The cyano group can participate in resonance delocalization, withdrawing electron density from the π-system of the aromatic ring. This effect is most pronounced when the cyano group is in conjugation with the π-system, which is the case in aromatic heterocycles. This delocalization further stabilizes the electron-poor state of the ring.[7]

Caption: A typical DFT-based computational workflow.

Key Theoretical Analyses and Their Interpretation

-

Frontier Molecular Orbitals (HOMO/LUMO): The 6-cyano group, as a strong electron-withdrawing substituent, significantly lowers the energy of both the HOMO and LUMO. This increased HOMO-LUMO gap often correlates with enhanced molecular stability. The lowering of the LUMO, in particular, makes the molecule more susceptible to nucleophilic attack. [8]* Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. [9][10]For a 6-cyano heterocycle, the MEP will show a region of strong negative potential (typically colored red) around the nitrogen of the cyano group, highlighting its role as a hydrogen bond acceptor. Conversely, regions of positive potential (blue) will be observed on the ring, indicating its electron-deficient character.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex quantum mechanical wavefunction into a more intuitive chemical language of bonds, lone pairs, and antibonding orbitals. [11][12]It can quantify the delocalization of electron density from a donor orbital (like a π-bond in the ring) to an acceptor orbital (like the π* antibonding orbital of the C≡N group). The associated stabilization energy, E(2), provides a direct measure of the strength of this resonance interaction. [13]

Part 4: Implications for Drug Design and Development

The theoretical electronic effects of the 6-cyano group have direct, predictable consequences on properties relevant to drug development.

Modulation of Physicochemical Properties

-

pKa Modification: The potent electron-withdrawing effect of the 6-cyano group significantly reduces the electron density on the heterocyclic nitrogen atom. This makes the lone pair of electrons on the nitrogen less available for protonation, thereby decreasing the basicity of the molecule and lowering its pKa. [3][4][5]This is a critical parameter for controlling the ionization state of a drug at physiological pH, which in turn affects solubility, cell permeability, and receptor binding.

-

Lipophilicity and Solubility: The cyano group has a dualistic effect. Its polar C≡N bond can increase polarity and potential for hydrogen bonding, which may improve aqueous solubility. [14]However, it is also considered a lipophilic substituent in many contexts, and its introduction can modulate the overall lipophilicity (LogP) of a molecule.

Impact on Drug-Receptor Interactions

The electronic signature of the 6-cyano group makes it a versatile participant in drug-receptor binding.

-

Hydrogen Bond Acceptor: The lone pair of electrons on the sp-hybridized nitrogen of the cyano group is an effective hydrogen bond acceptor. [15][16][17]Crystal structures of numerous protein-ligand complexes show the nitrile nitrogen interacting with hydrogen bond donors like the backbone N-H of amino acids or the side chains of serine, arginine, and asparagine. [18][19]* Dipolar and π-Interactions: The strong dipole moment of the C≡N bond allows it to engage in favorable dipole-dipole interactions within the receptor's active site. [14]Furthermore, the electron-deficient aromatic ring, a direct consequence of the cyano group's electron withdrawal, can participate in favorable π-π stacking interactions with electron-rich aromatic residues like tyrosine, tryptophan, or phenylalanine. [20]

Caption: Potential drug-receptor interactions involving the 6-cyano group.

Conclusion